molecular formula C16H12ClN3OS2 B2717067 N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-05-3

N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2717067
CAS No.: 864856-05-3
M. Wt: 361.86
InChI Key: HJIBRLHHWVPSBE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic small molecule research chemical featuring a 1,2,4-thiadiazole core, a scaffold recognized for its diverse biological potential. This compound is supplied strictly for laboratory research purposes. Compounds incorporating the 1,2,4-thiadiazole heterocycle, and the structurally similar 1,3,4-thiadiazole, are frequently investigated in medicinal chemistry for their wide range of biological activities. These include significant antitumor and cytotoxic properties against various human cancer cell lines, such as breast carcinoma (MCF-7), lung cancer (A549), and leukemia (HL-60) . The molecular architecture of this class of compounds allows them to function as bioisosteres of natural nucleotides, which can enable them to disrupt critical cellular processes like DNA replication in target cells . Furthermore, structural analogs, particularly 1,3,4-thiadiazole sulfonamide derivatives, have demonstrated antiviral activity in bioassays, specifically against the Tobacco Mosaic Virus (TMV), indicating a potential area of agricultural research . Beyond anticancer and antiviral applications, thiadiazole derivatives are also widely explored for their antimicrobial efficacy . Research on similar molecules has shown promising activity against a spectrum of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The mechanism of action for thiadiazole derivatives is often multi-targeted and can include enzyme inhibition, such as the inhibition of carbonic anhydrase isoforms and focal adhesion kinase (FAK) , which are relevant in cancer biology. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c17-12-6-8-13(9-7-12)18-14(21)10-22-16-19-15(20-23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBRLHHWVPSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a phenyl halide.

    Formation of the Acetamide Moiety: The final step involves the reaction of the thiadiazole-phenyl intermediate with 4-chloroaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or the thiadiazole ring, leading to the formation of amines or other reduced species.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C14H10ClN3SC_{14}H_{10}ClN_3S with a molecular weight of approximately 287.77 g/mol. It features a thiadiazole ring, which is known for its pharmacological properties. The structure can be represented as follows:

N 4 chlorophenyl 2 3 phenyl 1 2 4 thiadiazol 5 yl sulfanyl acetamide\text{N 4 chlorophenyl 2 3 phenyl 1 2 4 thiadiazol 5 yl sulfanyl acetamide}

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial potential against various pathogens. The thiadiazole derivatives have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance:

  • Study Findings : A study evaluated the antimicrobial efficacy of thiadiazole derivatives, revealing that compounds similar to N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide exhibited promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of this compound have garnered considerable attention. Research indicates that derivatives containing the thiadiazole moiety are effective against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is believed to involve modulation of specific molecular targets and pathways, potentially through enzyme inhibition or receptor interaction .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
D-1MCF-712.5Enzyme inhibition
D-4HeLa15.0Receptor modulation
D-20A54910.0Apoptosis induction

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized this compound and evaluated its biological activity. The synthesis involved reacting 4-chlorobenzoyl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol under reflux conditions in organic solvents . The resulting compound showed significant anticancer activity against breast cancer cell lines (MCF7) with an IC50 value indicating strong potential for further development.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinities of this compound with specific cancer targets. The results suggest that the compound may inhibit key enzymes involved in cancer progression . This computational approach aids in understanding how modifications to the chemical structure could enhance its efficacy.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the chlorophenyl group are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The 1,2,4-thiadiazole and 1,2,4-triazole cores (e.g., ) are prevalent in antimicrobial agents, with sulfur atoms enhancing electron-deficient properties for target binding .
  • Substituent Effects : Halogenated phenyl groups (e.g., 4-ClPh, 2-I-Ph) improve lipophilicity and membrane penetration, critical for antibacterial activity . Iodine in Compound 19 increases steric bulk but reduces activity compared to smaller halogens like chlorine .

Table 2: Antimicrobial Efficacy of Selected Acetamide Derivatives

Compound MIC (µg/mL) Target Organism Reference
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) 32 Escherichia coli
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) 16 Escherichia coli
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) N/A Structural analysis

Key Findings :

  • Fluorine substitution (Compound 39) enhances antibacterial potency compared to iodine (Compound 19) or unsubstituted analogs .
  • The 1,2,4-thiadiazole core in the target compound may offer broader-spectrum activity compared to triazole derivatives due to increased stability and hydrogen-bonding capacity .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data for Diaminopyrimidinyl Acetamides

Compound Hydrogen Bonding Motifs Dihedral Angle (Pyrimidine-Benzene) Crystal System
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) N–H⋯N (S(7)), R₂²(8) dimers 42.25° Monoclinic
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) N–H⋯O, N–H⋯Cl 59.70° (Molecule A) Triclinic

Structural Insights :

  • Intramolecular N–H⋯N bonds stabilize the conformation, while intermolecular bonds (e.g., N–H⋯O) facilitate crystal packing .
  • The 4-chlorophenyl group in Compound I reduces steric hindrance compared to the 3-chlorophenyl isomer (Compound II), leading to smaller dihedral angles and tighter crystal layers .

Biological Activity

N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, mechanisms of action, and biological efficacy based on diverse sources.

The compound is synthesized through the reaction of 4-chlorobenzoyl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol. The reaction typically occurs in the presence of a base such as triethylamine or pyridine in organic solvents like dichloromethane or chloroform under reflux conditions. The molecular formula for this compound is C15H12ClN3SC_{15}H_{12}ClN_3S, with a molecular weight of 301.8 g/mol .

The biological activity of this compound is believed to involve interactions with various molecular targets. The thiadiazole ring and chlorophenyl group are crucial for its activity, likely facilitating binding to specific enzymes or receptors that modulate cellular pathways .

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.28 µg/mL against MCF-7 breast cancer cells .
  • Mechanisms : The anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This includes activation of caspases and modulation of cell cycle progression .

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the compound's structure can enhance its biological efficacy:

ModificationEffect on Activity
Substitution at position 1 with a phenyl groupIncreased activity against MCF-7 cells
Incorporation of CF3_3 groupsEnhanced biological activity significantly
Replacement of chlorine with fluorineIncreased anticancer activity observed

4. Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Studies : A study reported that derivatives similar to this compound showed higher cytotoxicity compared to standard drugs like doxorubicin when tested on human hepatocellular carcinoma (HepG2) cells .
  • In Vivo Studies : Research involving tumor-bearing mice demonstrated that compounds with similar structures effectively targeted sarcoma cells, indicating potential for therapeutic applications in oncology .

5. Conclusion

This compound represents a promising candidate in cancer therapy due to its potent anticancer properties and favorable structure modifications that enhance its efficacy. Ongoing research into its mechanisms and broader biological activities will be essential for developing effective therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates like sulfonamide derivatives with acetic anhydride, followed by crystallization (e.g., ethanol evaporation) . Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature. For example, describes a reflux time of 30 minutes for acetylation, yielding crystals suitable for X-ray analysis. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and thiadiazole sulfur environments.
  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm1^{-1}) and thioether (C-S, ~600–700 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C16H12ClN3OS2_{16}H_{12}ClN_3OS_2: ~377.5 g/mol) .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values) or cytotoxicity screens (e.g., MTT assay on cancer cell lines). Thiadiazole derivatives are often prioritized for antitumor and antibacterial activity . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles (e.g., C-S-C in thiadiazole ~105°) and torsional parameters (e.g., nitro group deviation from benzene plane: ~16° as in ). Hydrogen-bonding networks (e.g., C-H⋯O interactions) can explain packing motifs and stability . Refinement software like SHELXL is used with riding models for H atoms .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Assay Validation : Compare results across multiple models (e.g., bacterial strains or cell lines).
  • Solubility Optimization : Use DMSO or cyclodextrin carriers to improve bioavailability in in vivo assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies potential off-target interactions that may explain variability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Systematically modify substituents:

  • 4-Chlorophenyl Group : Replace with electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity .
  • Thiadiazole Core : Introduce methyl or phenyl groups at position 3 to alter steric effects .
  • Thioether Linker : Replace sulfur with sulfone (-SO2_2) to evaluate redox stability .

Q. What analytical methods quantify stability under physiological conditions?

  • Methodological Answer :

  • HPLC-UV : Monitor degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours.
  • LC-MS/MS : Identify hydrolytic byproducts (e.g., cleavage of acetamide bond).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for thiadiazoles) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity IC50_{50} values?

  • Methodological Answer :

  • Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific effects.
  • Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .
  • Metabolic Interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess hepatic metabolism’s role .

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